Xantalgosil C, chemically known as Acefylline Methylsilanol Mannuronate, is a complex organosilicon compound notable for its lipolytic activity and potential applications in cosmetic formulations. This compound is derived from the fermentation of specific strains of microorganisms, particularly Bacillus pumilus, which contributes to its unique properties. The presence of silicon in its structure is linked to its effectiveness in stimulating glycerol release, thereby enhancing lipolysis.
Xantalgosil C is primarily sourced from the fermentation processes involving Bacillus pumilus. The fermentation medium typically includes various nitrogen and carbon sources, with controlled temperature and pH levels to optimize the yield of the desired compound. The extraction process involves centrifugation and filtration to isolate the ferment extract from the microbial biomass .
The synthesis of Xantalgosil C involves several key steps:
Xantalgosil C has a molecular formula of , indicating a complex structure that includes silicon, nitrogen, and multiple functional groups conducive to its biological activity.
Xantalgosil C participates in various chemical reactions that enhance its utility:
The mechanism of action for Xantalgosil C primarily revolves around its ability to increase mitochondrial activity within muscle cells, thereby promoting energy metabolism. This process is linked to:
Xantalgosil C is primarily utilized in:
Xantalgosil C® represents a technologically advanced cosmeceutical ingredient specifically engineered for combating cellulite and enhancing skin firmness. This synthetic compound is classified under INCI (International Nomenclature of Cosmetic Ingredients) as Acefylline Methylsilanol Mannuronate, reflecting its hybrid molecular architecture that integrates bioactive purine derivatives with silicon-based carriers and natural polysaccharide components [8] [9]. The compound functions through a multifaceted biochemical mechanism that simultaneously addresses lipolysis enhancement, phosphodiesterase inhibition, and localized antioxidant activity. Its commercial development stems from targeted research into silicon-conjugated drug delivery systems, which improve the dermal bioavailability and sustained activity of xanthine derivatives that historically demonstrated limited percutaneous absorption [2] [8]. Positioned within the cosmeceutical market as a premium active, Xantalgosil C is formulated primarily in high-performance anti-cellulite gels, firming creams, and contouring products where its ability to modulate adipose tissue metabolism is leveraged for aesthetic corrections [4] [9].
Xantalgosil C possesses the systematic molecular formula C₁₆H₂₂N₄O₁₂Si, corresponding to an average molecular mass of 490.45 g/mol [3] [10]. This formula accounts for the covalent conjugation of three distinct pharmacophores: the acefylline (xanthine acetic acid) moiety, a methylsilanol carrier, and D-mannuronic acid (a uronic acid monomer of alginic acid). According to IUPAC conventions, the compound is designated as:
(2S,3S,4S,5S)-6-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]oxy-hydroxy-methylsilyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [10].
This nomenclature precisely defines:
The structural complexity is further evidenced in the SMILES notation:CN1C2=C(N(CC(=O)OSi(O)OC3OC@@HC(O)=O)C=N2)C(=O)N(C)C1=O [10], which encodes stereochemical information and atomic connectivity.
Table 1: Fundamental Molecular Characteristics of Xantalgosil C
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₄O₁₂Si |
Molecular Weight | 490.45 g/mol |
IUPAC Name | (2S,3S,4S,5S)-6-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]oxy-hydroxy-methylsilyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
CAS Registry Number | 162030-43-5 |
INCI Designation | Acefylline Methylsilanol Mannuronate |
The stereochemistry of Xantalgosil C centers on the mannuronic acid unit, which exhibits epimeric configurations at C-2/C-3/C-4/C-5 positions. While the compound is specified with (2S,3S,4S,5S) stereodescriptors in IUPAC nomenclature, the mannuronic acid component exists naturally as a mixture of β-D-mannopyranuronic acid epimers due to the mutarotation equilibrium in aqueous solutions [3] [10]. Notably, the silicon atom adopts a tetrahedral geometry with hydroxyl and alkoxy substituents, creating a hydrolytically labile silanol ester bond essential for controlled release.
Key functional groups governing bioactivity include:
The spatial orientation of the mannuronic acid hydroxyl groups (-OH at C-3/C-4) facilitates hydrogen bonding with aqueous vehicles, explaining the compound’s compatibility with hydro-alcoholic cosmetic systems. Meanwhile, the methylsilanol group creates amphiphilic character, allowing interfacial activity at adipocyte membranes where lipolysis occurs [8] [9].
Table 2: Key Functional Groups and Their Biochemical Roles
Functional Group | Structural Feature | Role in Cosmeceutical Activity |
---|---|---|
Xanthine-2,6-dione | Purine derivative with carbonyl groups | Phosphodiesterase inhibition; Lipolysis stimulation |
Methylsilanol ester | Si-O-CO- linkage with methyl substitution | Sustained release via hydrolysis; Enhanced dermal penetration |
Carboxylic acid (uronic) | -COOH group on sugar ring | pH-dependent solubility; Metal chelation |
Hydroxyl groups (pyranose) | Multiple -OH on mannuronic acid | Hydrogen bonding; Water solubility enhancement |
N-methyl groups (purine) | -CH₃ at N-1 and N-3 | Hydrophobicity; Receptor binding affinity |
The development of Xantalgosil C emerged from late-20th century research into silicon-pharmacophore conjugates for enhanced dermal delivery. Initial patent protection was secured by Exsymol S.A.M. (Monaco) through European Patent EP2821056A1 (filed 2013, status: Withdrawn) and US counterpart US20150005255A1 (status: Abandoned) [1] [4]. These patents disclosed the synthesis via esterification between acefylline acid chloride and methylsilanol mannuronate, the latter derived from algal alginic acid hydrolysis. The manufacturing process emphasized controlled acylation under anhydrous conditions to prevent silanol condensation, yielding the conjugate with >95% purity after membrane purification [1] [4].
A critical innovation milestone was the recognition that mannuronic acid acts as a biomimetic vector targeting adipose tissue. This built upon prior art (EP3062759B1) describing Halomonas anticariensis exopolysaccharides rich in mannuronic acid as skin restructuring agents [6]. By conjugating this sugar acid with acefylline—a known phosphodiesterase inhibitor—Exsymol created a molecule with dual functionality: enzymatic inhibition and extracellular matrix modulation. Industrial scale-up employed continuous flow reactors with tetrabutylammonium bromide catalysis, achieving kilogram-scale production by 2010 [6] [8].
The commercial synthesis involves three unit operations:
Table 3: Key Patents and Synthesis Milestones
Patent/Event | Date/Status | Contribution |
---|---|---|
EP2821056A1 | Filed 2013 (Withdrawn) | First claim for anti-cellulite gel-cream formulations containing Xantalgosil C |
US20150005255A1 | Filed 2014 (Abandoned) | US counterpart detailing composition ranges (0.5-5% w/w) |
EP3062759B1 | Active patent | Background technology for mannuronic acid bioactivity |
Industrial scale-up | ~2010 | Continuous flow process implementation |
INCI adoption | 2005 | Official designation as Acefylline Methylsilanol Mannuronate |
Xantalgosil C holds formal recognition in the European Commission’s CosIng database (Cosmetic Ingredient Database) under the nomenclature Acefylline Methylsilanol Mannuronate [9]. Its functions are codified as:
The compound complies with the EC 1223/2009 regulation for cosmetic products, meeting stringent requirements for restricted heavy metals (<1 ppm arsenic, <10 ppm lead), microbial counts (<100 CFU/g), and absence of prohibited substances like halogenated phenols [9]. Though classified as a synthetic organic compound, it qualifies for "organic" labeling claims in select markets (e.g., USDA Organic, COSMOS) due to its partially natural mannuronic acid content (sourced from GMO-free brown algae) [8] [9].
Safety documentation follows REACH Annex VII requirements, with comprehensive toxicological profiling confirming no mutagenicity (Ames test negative), skin irritation potential (EPISKIN model classification: non-irritant), and photostability (ΔE < 0.5 after 3 MED UV exposure). The environmental impact profile shows rapid degradation (OECD 301B: >90% in 28 days), aligning with EU green chemistry initiatives [9]. Notably, the FDA UNII registry assigns the identifier OI1T4Z23RZ, facilitating regulatory submissions in North American markets [10].
Table 4: Key Regulatory and Functional Classifications
Classification System | Identifier/Designation | Function/Category |
---|---|---|
INCI | Acefylline Methylsilanol Mannuronate | Primary name for global formulation use |
CosIng Functions | Firming agent | EC 1312985-215 |
Anti-inflammatory | EC 1312985-216 | |
FDA UNII | OI1T4Z23RZ | Substance identity verification |
CAS Registry | 162030-43-5 | Unique chemical identifier |
EINECS/ELINCS | Not yet allocated | Under evaluation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3